molecular formula C24H27NO4 B065927 Fmoc-N-methyl-tranexamic acid CAS No. 173690-50-1

Fmoc-N-methyl-tranexamic acid

Cat. No.: B065927
CAS No.: 173690-50-1
M. Wt: 393.5 g/mol
InChI Key: IPLFYSZHICEXRE-UHFFFAOYSA-N
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Description

Fmoc-N-methyl-tranexamic acid: is a derivative of tranexamic acid, which is a synthetic lysine analog. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The addition of the N-methyl group enhances the compound’s stability and bioavailability, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-methyl-tranexamic acid typically involves the use of solid-phase peptide synthesis (SPPS) techniques. One common method employs 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The N-methylation step can be achieved using either dimethyl sulfate or methyl iodide in the Biron-Kessler method . The desired amino acids, such as Fmoc-N-methyl-threonine and Fmoc-N-methyl-beta-alanine, are synthesized with high yield and purity using these strategies .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high efficiency and consistency. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support, followed by deprotection and cleavage steps to obtain the final product .

Mechanism of Action

The mechanism of action of Fmoc-N-methyl-tranexamic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions to expose the free amine group for further functionalization . The N-methyl group enhances the stability and bioavailability of the resulting peptides, making them more resistant to enzymatic degradation .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its combination of the Fmoc protecting group and the N-methyl group, which together provide enhanced stability, bioavailability, and resistance to enzymatic degradation. This makes it a valuable tool in the synthesis of peptide-based drugs and biomaterials .

Biological Activity

Fmoc-N-methyl-tranexamic acid (Fmoc-NMTA) is a derivative of tranexamic acid (TA), which is primarily known for its antifibrinolytic properties. The addition of the Fmoc (9-Fluorenylmethoxycarbonyl) group enhances the compound's stability and bioavailability, making it a valuable tool in peptide synthesis and biological research. This article explores the biological activity of Fmoc-NMTA, focusing on its mechanisms, applications, and relevant case studies.

This compound has the molecular formula C24_{24}H27_{27}NO4_4 and features both an N-methyl group and an Fmoc protecting group. These modifications contribute to its unique properties compared to standard tranexamic acid.

PropertyValue
Molecular FormulaC24_{24}H27_{27}NO4_4
Molecular Weight393.48 g/mol
SolubilitySoluble in DMF
StabilityHigh under acidic conditions, labile under basic conditions

Fmoc-NMTA functions primarily as a lysine analog, inhibiting fibrinolysis by blocking plasminogen activation. This action is crucial in various therapeutic contexts, particularly in managing bleeding disorders. Additionally, its structural features allow it to mimic natural amino acids, facilitating studies on protein interactions and enzyme specificity.

Key Mechanisms:

  • Inhibition of Plasminogen Activation : Fmoc-NMTA competes with lysine for binding sites on plasminogen activators.
  • Protein-Protein Interactions : The compound is utilized in research to dissect interactions between proteins due to its ability to mimic natural amino acids.
  • Enzyme-Substrate Specificity : It aids in studying how enzymes interact with substrates in biochemical pathways.

Biological Activity

Recent studies have highlighted the potential anticancer properties of tranexamic acid and its derivatives, including Fmoc-NMTA. Research indicates that these compounds can reduce cancer cell viability through several mechanisms:

  • Cell Viability Reduction : In vitro studies demonstrate that Fmoc-NMTA can suppress the viability of various cancer cell lines, including melanoma and breast cancer cells.
  • Inhibition of Tumor Growth : Animal models have shown that treatment with Fmoc-NMTA can lead to reduced tumor growth rates.
  • Alteration of Signaling Pathways : The compound has been shown to affect intracellular signaling pathways that regulate cell proliferation and oncogenic transformation.

Case Study 1: Anticancer Activity

A study demonstrated that Fmoc-NMTA significantly reduced the viability of MDA-MB-468 breast cancer cells in vitro. The reduction was concentration-dependent, with notable effects observed at low concentrations (0.25% w/v). The mechanism involved inhibition of DNA synthesis and interference with oncogenic signaling pathways such as MYC overexpression.

Case Study 2: Treatment of Chronic Subdural Hematoma (CSDH)

In a clinical case report involving an 86-year-old patient treated with tranexamic acid for CSDH, complete resolution was achieved after one month of therapy without recurrence over two years. This suggests that similar derivatives like Fmoc-NMTA may hold promise in conservative management strategies for hematomas by reducing hyper-fibrinolytic activity.

Research Findings

Research findings indicate that Fmoc-NMTA not only retains the antifibrinolytic properties of tranexamic acid but also enhances the stability and bioavailability necessary for effective therapeutic applications.

Summary of Research Findings:

  • Cell Lines Tested : Melanoma (B16), breast (BT474), prostate (DU145).
  • Viability Assays : MTT and XTT assays showed significant reductions in cell viability across multiple cancer types.
  • Mechanistic Insights : Inhibition of protein synthesis and modification of acetylation status were observed as key biochemical actions.

Properties

CAS No.

173690-50-1

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

4-[[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H27NO4/c26-23(14-25-13-16-9-11-17(12-10-16)24(27)28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,25H,9-15H2,(H,27,28)

InChI Key

IPLFYSZHICEXRE-UHFFFAOYSA-N

SMILES

CN(CC1CCC(CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC(CCC1CNCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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